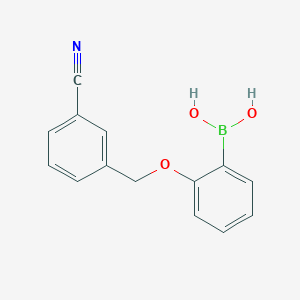

2-(3-Cyanophenylmethoxy)phenylboronic acid

Vue d'ensemble

Description

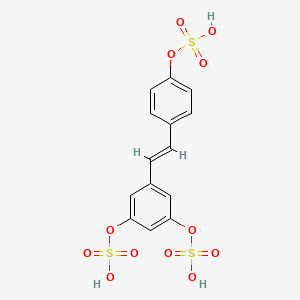

2-(3-Cyanophenylmethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C14H12BNO3 . It is a type of phenylboronic acid, which are often termed ‘boronolectins’ and are regarded as a synthetic mimic of lectins due to their ability to interact with various carbohydrates .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

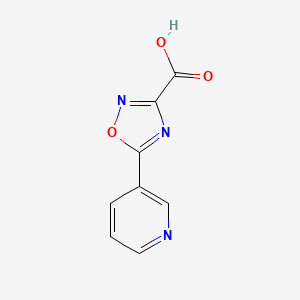

The molecular structure of 2-(3-Cyanophenylmethoxy)phenylboronic acid can be represented by the SMILES notation OB(C1=CC=CC=C1OCC2=CC=CC(C#N)=C2)O . The molecular weight of this compound is 253.06 g/mol .Chemical Reactions Analysis

Phenylboronic acid derivatives like 2-(3-Cyanophenylmethoxy)phenylboronic acid can be used as substrates in Suzuki coupling reactions . They can also interact with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .Applications De Recherche Scientifique

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid (PBA), such as “2-(3-Cyanophenylmethoxy)phenylboronic acid”, can be used to create highly selective PBA-functionalized organic polymers. These polymers can enrich cis-diol containing molecules, which are prevalent in many biological compounds . The PBA-functionalized polymers display ultrahigh selectivity to the cis-diol containing molecules .

Separation

The pH-controllable capture/release feature of PBA gives great feasibility to develop pH-responsive materials, which are widely applied in separation . This makes it possible to separate specific molecules from a mixture, enhancing the efficiency of many chemical and biological processes .

Sensing

PBA-functionalized materials can be used in sensing applications. The ability of PBA to selectively recognize cis-diol containing molecules makes it a valuable component in the development of sensors .

Imaging

PBA-functionalized materials are also used in imaging applications. The selective recognition capability of PBA can be leveraged to create contrast agents for imaging techniques .

Diagnostic Applications

The pH-responsive nature of PBA-functionalized materials can be utilized in diagnostic applications. These materials can respond to changes in the pH environment, which is a common feature in many disease states .

Drug Delivery

PBA-functionalized materials have been used to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, curcumin (CUR) was encapsulated in a drug delivery system formed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to form curcumin-loaded nanoparticles (HA@CUR NPs) . This system can rapidly release CUR in a ROS environment to reach the concentration required for treatment .

Treatment of Periodontitis

The ROS-responsive drug delivery system mentioned above has been applied in the treatment of periodontitis . The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Biosensors

Phenylboronic acid-decorated polymeric nanomaterials have been used in the development of biosensors . The interactions of these materials with glucose and sialic acid can be leveraged to create sensors that can detect changes in the concentrations of these substances .

Orientations Futures

Phenylboronic acid-based functional materials, such as 2-(3-Cyanophenylmethoxy)phenylboronic acid, have potential applications in fluorescence imaging and tumor therapy . They can be used in chemotherapy, gene therapy, phototherapy, and immunotherapy . The unique properties of phenylboronic acids make them promising candidates for future research in medicinal chemistry .

Propriétés

IUPAC Name |

[2-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-4-3-5-12(8-11)10-19-14-7-2-1-6-13(14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFQWDKMRRYVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655839 | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanophenylmethoxy)phenylboronic acid | |

CAS RN |

1256355-67-5 | |

| Record name | Boronic acid, B-[2-[(3-cyanophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)

![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)

![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)

![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)

![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)

![2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide](/img/structure/B1452600.png)